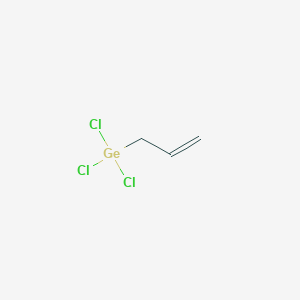

Allyltrichlorogermane

Overview

Description

Allyltrichlorogermane is a chemical compound with the molecular formula C3H5Cl3Ge and a molecular weight of 220.07 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of Allyltrichlorogermane involves several steps. In one method, GeCl4 is introduced into a two-necked flask with an N2 inlet. A Sn-compound is then added dropwise at room temperature for about 5 minutes. The mixture is stirred at 40°C for 3 hours. The product is then distilled by heating the reaction mixture up to 40°C .Chemical Reactions Analysis

Allyltrichlorogermane has been studied in the context of hydrogermylation reactions. In these reactions, allylsilanes and -germanes (R3MAll, where M = Si, Ge; R = Cl, EtO, Me) react with hydridogermanes (R3GeH, where R = Cl, Me) and trichlorogermane etherate (2Et2O·HGeCl3). The reactions yield small amounts of mono- (β- and γ-adducts) and double germylation products, and mainly, polymers .Physical And Chemical Properties Analysis

Allyltrichlorogermane is a substance used for research and development . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Comprehensive Analysis of Allyltrichlorogermane Applications

Allyltrichlorogermane is a versatile organogermanium compound that has found various applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Hydrogermylation Reactions: Allyltrichlorogermane is used in hydrogermylation reactions, where it adds across double bonds in organic compounds. This process is crucial for synthesizing 1,3-bis(silyl/germyl)propanes , which are valuable intermediates in organic synthesis. These compounds have potential applications in creating solar cells and synthesizing new bioactive compounds .

Catalyst-Free Reactions: Remarkably, allyltrichlorogermane can undergo hydrogermylation without the need for a catalyst. This property simplifies the reaction process and reduces potential contamination from catalyst residues. It’s particularly useful in the synthesis of γ-adducts , which are important in various chemical manufacturing processes .

Polymer Formation: In reactions with trichlorogermane etherate, allyltrichlorogermane tends to form polymers. These polymers have potential applications in materials science, especially in the development of new types of plastics and resins with unique properties .

Synthesis of Solar Cell Materials: The hydrogermylation products of allyltrichlorogermane can be used to create materials for solar cells. These materials are essential for improving the efficiency and durability of solar panels, which is a significant step towards sustainable energy solutions .

Development of Bioactive Compounds: Research indicates that allyltrichlorogermane could be instrumental in synthesizing compounds with biological activity. These compounds could lead to the development of new medications or treatments for various diseases .

Chromatography and Spectroscopy: The compounds synthesized from allyltrichlorogermane are often characterized using chromatography and spectroscopy.

Study of Reaction Mechanisms: Allyltrichlorogermane is also used in the study of reaction mechanisms. Understanding how allyltrichlorogermane reacts with other compounds helps chemists design more efficient synthesis routes and predict the outcomes of chemical reactions .

Material Science Innovations: Finally, the polymers and compounds derived from allyltrichlorogermane can contribute to innovations in material science. They can be used to develop new materials with specific mechanical, thermal, or electrical properties, which can be applied in various high-tech industries .

Safety and Hazards

When handling Allyltrichlorogermane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

While specific future directions for Allyltrichlorogermane were not found in the available sources, the field of synthetic chemistry, which includes the study and application of such compounds, continues to evolve. Emerging technologies and new directions in chemistry research are expected to further enhance the synthetic ability and function-oriented synthesis of synthetic chemistry .

Mechanism of Action

Target of Action

Allyltrichlorogermane is a chemical compound with the molecular formula C3H5Cl3Ge

Mode of Action

It has been involved in reactions such as hydrogermylation . Hydrogermylation is a chemical reaction where a germanium hydride adds across a carbon-carbon multiple bond. This reaction was carried out successfully in the absence of catalysts .

Biochemical Pathways

The compound’s involvement in hydrogermylation reactions suggests it may influence pathways involving carbon-carbon multiple bonds .

Result of Action

Its involvement in hydrogermylation reactions suggests it may influence the structure of organic compounds by adding a germanium hydride across a carbon-carbon multiple bond .

properties

IUPAC Name |

trichloro(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXHBPXVFJOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457618 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyltrichlorogermane | |

CAS RN |

762-67-4 | |

| Record name | ALLYLTRICHLOROGERMANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

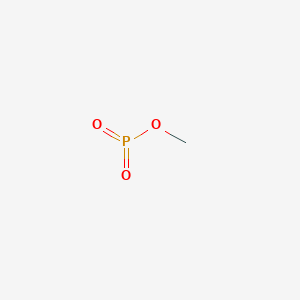

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)

![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)